molecular formula C22H19N3O8 B14649871 Retronecine 7,9-bis(p-nitrobenzoate) CAS No. 52031-08-0

Retronecine 7,9-bis(p-nitrobenzoate)

Cat. No.: B14649871
CAS No.: 52031-08-0
M. Wt: 453.4 g/mol
InChI Key: GTRITHBPPJIKNF-WOJBJXKFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of retronecine 7,9-bis(p-nitrobenzoate) typically involves the esterification of retronecine with p-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity.

Industrial Production Methods

While specific industrial production methods for retronecine 7,9-bis(p-nitrobenzoate) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Retronecine 7,9-bis(p-nitrobenzoate) can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Amino derivatives of retronecine.

    Reduction: Carboxylic acids and alcohols.

    Substitution: Various substituted retronecine derivatives depending on the nucleophile used.

Scientific Research Applications

Retronecine 7,9-bis(p-nitrobenzoate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of retronecine 7,9-bis(p-nitrobenzoate) involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes, disruption of cellular membranes, or induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Retronecine 7,9-bis(p-nitrobenzoate) is unique due to the presence of two p-nitrobenzoate groups, which significantly alter its chemical reactivity and potential applications. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

52031-08-0

Molecular Formula

C22H19N3O8

Molecular Weight

453.4 g/mol

IUPAC Name

[(7R,8R)-7-(4-nitrobenzoyl)oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 4-nitrobenzoate

InChI

InChI=1S/C22H19N3O8/c26-21(14-1-5-17(6-2-14)24(28)29)32-13-16-9-11-23-12-10-19(20(16)23)33-22(27)15-3-7-18(8-4-15)25(30)31/h1-9,19-20H,10-13H2/t19-,20-/m1/s1

InChI Key

GTRITHBPPJIKNF-WOJBJXKFSA-N

Isomeric SMILES

C1CN2CC=C([C@@H]2[C@@H]1OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CN2CC=C(C2C1OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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